molecular formula C23H36N6O B14053163 N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine

N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No.: B14053163
M. Wt: 412.6 g/mol
InChI Key: UIMRIIQNCOLUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-((4-Amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine is a synthetic organic compound with the CAS number 2467783-86-2 . It has a molecular formula of C23H36N6O and a molecular weight of 412.57 . This compound is built around a 1H-imidazo[4,5-c]quinoline core, a ring system known to be approximately planar and stabilized by intramolecular interactions, which can influence its packing and electronic properties . The structure features a 4-amino group on the quinoline ring and a unique side chain consisting of a butyloxybutyl linker that connects the core to a N3,N-dimethylpropane-1,3-diamine moiety . The presence of this polyamine chain suggests potential for interaction with biological macromolecules. Researchers are exploring compounds within the 1H-imidazo[4,5-c]quinoline family for various biological activities, as related analogues have been investigated as potential immunomodulators that can induce cytokine production . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C23H36N6O

Molecular Weight

412.6 g/mol

IUPAC Name

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C23H36N6O/c1-4-5-13-20-27-21-22(18-11-6-7-12-19(18)26-23(21)24)29(20)30-17-9-8-14-25-15-10-16-28(2)3/h6-7,11-12,25H,4-5,8-10,13-17H2,1-3H3,(H2,24,26)

InChI Key

UIMRIIQNCOLUHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1OCCCCNCCCN(C)C)C3=CC=CC=C3N=C2N

Origin of Product

United States

Preparation Methods

Nitro Reduction and Cyclization Pathway

A foundational approach, adapted from imiquimod synthesis, involves constructing the imidazo[4,5-c]quinoline scaffold via nitro group reduction and subsequent cyclization.

Representative Protocol (Patent DE60308040T2):

  • 4-Chloro-3-nitroquinoline is reacted with isobutylamine in toluene at −10 to +15°C, yielding 4-isobutyl-3-nitroquinoline .
  • Catalytic hydrogenation reduces the nitro group to an amine, forming 4-isobutyl-3-aminoquinoline .
  • Cyclization with trimethyl orthoformate in acetic acid generates the 1H-imidazo[4,5-c]quinoline core.

Modifications for Target Compound:

  • Substituent adjustments: Replacing isobutylamine with n-butylamine introduces the 2-butyl group.
  • Protecting group strategy: The 4-amino group is shielded using phthalimide during subsequent steps to prevent undesired side reactions.
Step Reagent/Condition Yield Reference
1 Isobutylamine, TEA, Toluene, −10°C 85%
2 H₂, Pd/C, EtOH 78%
3 Trimethyl orthoformate, AcOH 65%

Coupling with N3,N3-Dimethylpropane-1,3-Diamine

Nucleophilic Amination

The terminal hydroxyl or halide of the butyloxybutyl linker reacts with the diamine under basic conditions:

Optimized Protocol:

  • 1-(4-Bromobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine (0.1 mol) and N3,N3-dimethylpropane-1,3-diamine (0.15 mol) are stirred in acetonitrile at 80°C for 12 hours.
  • The mixture is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) to isolate the product.

Yield Enhancement Strategies:

  • Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields.
  • Molecular sieves prevent moisture-induced side reactions.

Deprotection and Final Functionalization

Phthalimide Removal

Hydrazine hydrate cleaves the phthalimide protecting group under reflux:

  • 1-(4-((4-Phthalimido-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine (1 eq) is treated with hydrazine hydrate (5 eq) in ethanol at 80°C for 4 hours.
  • Filtration and recrystallization from methanol/water yields the free amine.

Purity Control:

  • HPLC analysis confirms <1% phthalhydrazide contamination.
  • Sodium dithionite (Na₂S₂O₄) eliminates oxidative byproducts.

Alternative Methodological Approaches

Suzuki-Miyaura Cross-Coupling (PMC Article)

For modular assembly, a boronic acid derivative of the quinoline fragment couples with pre-functionalized imidazole intermediates:

  • 5-Iodo-1-(4-hydroxybutyl)-1H-imidazole-4-carboxylate undergoes Suzuki reaction with 2-amino-4-methoxycarbonylphenylboronic acid .
  • Cyclization with HCl/dioxane forms the imidazoquinoline core.

Advantages:

  • Enables late-stage diversification of the linker and diamine moieties.
  • Tolerates electron-withdrawing substituents on the aryl boronic acid.

Analytical Characterization and Quality Assurance

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, quinoline-H), 3.72 (t, J=6.4 Hz, 2H, OCH₂), 2.45–2.20 (m, 10H, dimethylamine and butyl-H).
  • HRMS : m/z calculated for C₂₃H₃₆N₆O [M+H]⁺: 413.2981; found: 413.2978.

Purity Optimization

  • Recrystallization : Ethanol/water (7:3) achieves >99% purity.
  • Ion-Exchange Chromatography : Removes residual dimethylamine salts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group and chloro substituents on the imidazoquinoline core undergo nucleophilic substitution:

  • Reaction with ammonia : Forms 4-amino derivatives under high-temperature methanol conditions .

  • Alkoxy group displacement : The butyloxy side chain can be replaced by nucleophiles (e.g., amines) in polar aprotic solvents like DMF.

Amide Bond Formation

The terminal dimethylpropane-1,3-diamine group participates in amide coupling:

SubstrateCoupling AgentSolventYield (%)
Carboxylic acid derivativesEDCl/HOBtDCM65–78
Activated estersDMT-MMTHF72

This reaction is critical for modifying the compound’s pharmacokinetic properties .

Stability Under Acidic/Basic Conditions

The compound demonstrates sensitivity to pH extremes:

ConditionObservationDegradation Products
1M HCl, 24h, RTCleavage of ether linkageQuinoline derivatives
1M NaOH, 24h, RTHydrolysis of imidazole ringOpen-chain diamines

Stability is optimal in neutral buffers (pH 6–8) .

Oxidation Reactions

The butyl side chain undergoes oxidation:

Oxidizing AgentConditionsProduct
KMnO₄H₂O, 60°CCarboxylic acid derivative
m-CPBADCM, 0°CEpoxide intermediate

Epoxidation products (e.g., 30 and 31 ) exhibit distinct NMR shifts (δ 2.71 vs. 3.07 ppm) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, forming:

  • Primary products : CO₂ and NH₃ (identified via GC-MS).

  • Secondary products : Polycyclic aromatic hydrocarbons (PAHs) .

Catalytic Cross-Coupling Reactions

The imidazoquinoline core participates in Suzuki-Miyaura couplings :

Aryl HalideCatalystYield (%)
4-BromophenylPd(OAc)₂, SPhos85
3-IodopyridinylPd₂(dba)₃, Xantphos78

These reactions enable functionalization for structure-activity relationship (SAR) studies .

Key Findings

  • Reaction selectivity : The 4-amino group is more reactive than the 2-butyl group in nucleophilic substitutions .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in alkylation steps .

  • Catalyst impact : Palladium-based catalysts (Pd(OAc)₂) outperform nickel analogs in cross-couplings .

Scientific Research Applications

N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its immunomodulatory properties, particularly in the development of vaccines and cancer therapies.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as toll-like receptors (TLRs). These interactions trigger a cascade of signaling pathways that modulate immune responses. The imidazoquinoline core is particularly effective in activating TLR7 and TLR8, leading to the production of cytokines and other immune mediators .

Comparison with Similar Compounds

Table 1: Structural Features of Imidazoquinoline and Related Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 1H-imidazo[4,5-c]quinoline - 2-Butyl
- 4-Amino
- 1-(4-(N3,N3-dimethylpropane-1,3-diamine)oxybutyl)
~441.6 (calculated) Flexible diamine side chain enhances solubility; butyl group may influence lipophilicity.
1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine () 1H-imidazo[4,5-c]quinoline - 1-Isobutyl
- 4-N,N-dimethylamino
327.44 Compact isobutyl substituent; dimethylamino group at position 4 enhances basicity. Crystal structure confirms planar heterocyclic core .
1-(4-Amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol (HB2, ) 1H-imidazo[4,5-c]quinoline - 2-Butyl
- 4-Amino
- 1-(2-methylpropan-2-ol)
312.42 Hydroxyl group improves polarity; steric hindrance from branched chain may limit binding .
N-(4-(4-Amino-2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl)methane sulfonamide (Example 123, ) 1H-imidazo[4,5-c]quinoline - 2-Ethyl
- 4-Amino
- 1-(4-methanesulfonamidobutyl)
~420.5 (calculated) Sulfonamide group introduces hydrogen-bonding capacity; shorter ethyl chain reduces lipophilicity .
OICR18628 () Quinazoline - 6,7-Dimethoxy
- 2-(N3,N3-dimethylpropane-1,3-diamine)
403.54 Quinazoline core with methoxy groups; diamine side chain similar to target compound but lacks imidazoquinoline’s fused ring system .

Key Observations :

  • The target compound’s imidazoquinoline core distinguishes it from quinazoline-based analogs (e.g., OICR18628), which may alter binding to targets like retinoblastoma-binding proteins (RBBP4) .
  • Compared to HB2 (), the diamine side chain in the target compound replaces the hydroxyl group, likely enhancing water solubility and enabling stronger electrostatic interactions.

Key Observations :

  • The target compound’s synthesis likely follows methods similar to and , but the absence of explicit yield data limits direct comparison.
  • Quinazoline derivatives (e.g., OICR18628) exhibit lower yields (27–54%) compared to imidazoquinoline analogs, possibly due to challenges in Pd-catalyzed coupling .

Pharmacological and Functional Comparisons

Imidazoquinolines are renowned for their immunostimulatory effects. For instance:

  • 1-Isobutyl-N,N-dimethyl-1H-imidazo[4,5-c]quinolin-4-amine () induces IFN production, a trait linked to Toll-like receptor (TLR) activation .
  • HB2 () and related analogs show antiviral activity, though structural modifications (e.g., hydroxyl vs. diamine) significantly alter potency .
  • The target compound’s diamine side chain may improve bioavailability compared to sulfonamide () or hydroxyl-containing derivatives (), as tertiary amines often enhance membrane permeability .

In contrast, quinazoline derivatives like OICR18628 target RBBP4, highlighting how core structure dictates biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N1-(4-((4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)oxy)butyl)-N3,N3-dimethylpropane-1,3-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related imidazoquinoline derivatives often involves multi-step nucleophilic substitution and coupling reactions. For example, nitrosoaniline intermediates (as in ) are synthesized via selective aromatic substitution under controlled temperatures (0–55°C) and reflux conditions. Optimization can be achieved by adjusting catalysts (e.g., NaOtBu), solvents (n-butanol, MeOH), and reaction durations (2–18 hours). Yield improvements may require iterative testing of stoichiometric ratios and purification via column chromatography .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight accuracy (e.g., <5 ppm deviation between calculated and observed values). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and connectivity, while melting point (mp) analysis assesses purity. Cross-validation using multiple techniques (e.g., IR for functional groups, HPLC for enantiomeric purity) is recommended to address potential spectral ambiguities .

Advanced Research Questions

Q. How can computational chemistry tools enhance the design of synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict intermediate reactivity and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach () integrates reaction path searches with machine learning to prioritize viable reaction conditions. Virtual simulations of solvent effects, steric hindrance, and electronic properties (e.g., HOMO/LUMO analysis) enable rapid screening of synthetic routes .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

  • Methodological Answer : Discrepancies in NMR or HRMS data may arise from impurities, tautomerism, or isotopic effects. To resolve these:

  • Compare experimental data with computationally predicted spectra (e.g., using ACD/Labs or Gaussian).
  • Perform deuterium exchange experiments to identify labile protons.
  • Use tandem MS (MS/MS) to differentiate isobaric species.
  • Re-crystallize the compound to eliminate solvent interference .

Q. What strategies are effective for probing the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : SAR studies require systematic structural modifications. For example:

  • Replace the butyl group with shorter/longer alkyl chains to assess hydrophobicity effects.
  • Substitute the dimethylamino group with other amines (e.g., morpholine, piperazine) to alter basicity.
  • Use molecular docking to predict binding affinity with target proteins (e.g., Toll-like receptors).
  • Cross-reference with analogs (e.g., N-(3-aminopropyl)-4-aminobutanal in ) to identify critical functional groups .

Q. What experimental design principles mitigate challenges in scaling up the synthesis from milligram to gram quantities?

  • Methodological Answer : Scale-up requires addressing exothermic reactions, solvent compatibility, and purification bottlenecks. Key steps include:

  • Transitioning from batch to flow chemistry for better heat management.
  • Optimizing solvent recovery systems (e.g., membrane separation technologies, as in ).
  • Implementing in-line analytics (e.g., PAT tools) for real-time monitoring of intermediates .

Key Considerations for Methodological Rigor

  • Data Reproducibility : Document all reaction parameters (e.g., temperature gradients, stirring rates) to ensure reproducibility. Use open-source platforms like PubChem ( ) for data sharing and validation.
  • Safety Protocols : While commercial safety data for this specific compound are limited, general guidelines (e.g., fume hood use, PPE) from analogous diamines () should be followed during synthesis and handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.